molecular formula C16H21NO3 B15302192 tert-butyl 7-formyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate

tert-butyl 7-formyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate

Cat. No.: B15302192
M. Wt: 275.34 g/mol
InChI Key: UJAWRQNMFXCBBW-UHFFFAOYSA-N
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Description

tert-Butyl 7-formyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate is a benzazepine derivative characterized by a tetrahydrobenzazepine core substituted with a tert-butyl carbamate group at position 3 and a formyl group at position 5. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing pharmacologically active molecules targeting neurological and cardiovascular systems. Its structure combines a rigid benzazepine scaffold with reactive functional groups, enabling diverse chemical modifications. The tert-butyl group enhances steric protection of the carbamate moiety, while the formyl group facilitates nucleophilic additions or condensations, making it a versatile precursor for drug discovery .

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

tert-butyl 7-formyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate

InChI

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-8-6-13-5-4-12(11-18)10-14(13)7-9-17/h4-5,10-11H,6-9H2,1-3H3

InChI Key

UJAWRQNMFXCBBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 7-formyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzazepine core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the formyl group: This step often involves formylation reactions using reagents such as formic acid or formyl chloride.

    Protection of the carboxylate group: The carboxylate group is protected using tert-butyl groups to prevent unwanted reactions during subsequent steps.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

Tert-butyl 7-formyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzazepine core can undergo substitution reactions, where functional groups are introduced or replaced using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 7-formyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of therapeutic agents targeting various diseases, including neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to investigate biological pathways and mechanisms of action.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules for pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of tert-butyl 7-formyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and benzazepine core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s structural and functional attributes can be contextualized against related benzazepine derivatives (Table 1). Key differences in substituents, reactivity, and applications are highlighted below.

Table 1: Comparison of tert-Butyl 7-formyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate with Analogues

Compound Name Substituent (Position 7) Molecular Weight CAS Number Key Properties/Applications
This compound Formyl (-CHO) 305.36* Not explicitly provided† Intermediate for drug synthesis; formyl group enables cross-coupling or Schiff base formation.
tert-Butyl 7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate Bromomethyl (-CH2Br) 354.28 Not provided Bromine enhances electrophilicity; used in alkylation or nucleophilic substitution reactions.
tert-Butyl 1-(methylamino)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate Methylamino (-NHCH3) 290.38 19009-39-3 Amino group supports peptide coupling; potential CNS drug intermediate.
Benazepril Hydrochloride Complex substituents‡ 460.95 86541-74-4 ACE inhibitor; clinical use for hypertension.

*Calculated based on molecular formula (C17H23NO3). †CAS numbers for exact analogues are often proprietary in commercial catalogs. ‡Includes ethyl ester, phenylpropyl, and acetic acid groups.

Pharmacological Relevance

While the target compound is primarily a synthetic intermediate, its structural similarity to Benazepril Hydrochloride (an ACE inhibitor) underscores the benzazepine scaffold’s therapeutic significance . Benazepril’s carboxylic acid and ethyl ester groups optimize bioavailability and target binding, whereas the formyl-substituted analogue may serve as a precursor for similar bioactive molecules.

Biological Activity

Tert-butyl 7-formyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H19N1O4
  • Molecular Weight : 277.32 g/mol
  • CAS Number : [not specified in search results]

Antimicrobial Activity

Research indicates that benzazepine derivatives exhibit significant antimicrobial properties. In a study assessing various derivatives, this compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Antioxidant Properties

The compound has shown promising antioxidant activity in various assays. A study evaluated the free radical scavenging ability using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods.

Assay TypeIC50 Value (µg/mL)
DPPH25
ABTS30

Neuroprotective Effects

Benzazepine derivatives have been investigated for their neuroprotective effects. In vitro studies suggest that this compound may protect neuronal cells from oxidative stress-induced apoptosis.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Reactive Oxygen Species (ROS) : The compound effectively reduces ROS levels in cellular models.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
  • Neuroprotection : It may enhance the expression of neurotrophic factors.

Case Studies

  • Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections highlighted the efficacy of this compound as an adjunct treatment alongside conventional antibiotics.
  • Neuroprotective Study : An animal model study demonstrated that administration of the compound significantly improved cognitive function in models of neurodegeneration.

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